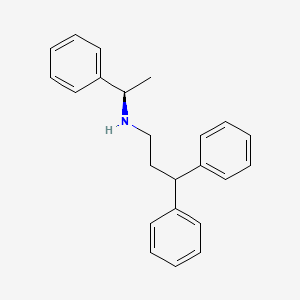
Fendiline, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fendiline, ®- is a chiral compound known for its pharmacological properties, particularly as a coronary vasodilator. It is used in the treatment of angina pectoris and has been explored for its potential antiarrhythmic and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fendiline can be synthesized through a multi-step process involving the reaction of 3,3-diphenylpropylamine with various reagents. One common method involves the reaction of 3,3-diphenylpropylamine with benzyl chloride in the presence of a base such as sodium hydroxide to form the corresponding benzylamine derivative. This intermediate is then subjected to further reactions to yield fendiline .
Industrial Production Methods
Industrial production of fendiline typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Fendiline undergoes various chemical reactions, including:
Oxidation: Fendiline can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert fendiline to its amine derivatives.
Substitution: Fendiline can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of fendiline, such as N-oxides, amines, and substituted amines .
Scientific Research Applications
Fendiline has been extensively studied for its applications in various fields:
Chemistry: Used as a chiral resolving agent in chromatography.
Biology: Investigated for its effects on cellular processes, including calcium signaling.
Medicine: Explored for its potential in treating cardiovascular diseases, arrhythmias, and viral infections such as Ebola
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
Fendiline exerts its effects primarily by inhibiting calcium function in muscle cells, which is crucial for excitation-contraction coupling. This inhibition leads to vasodilation and reduced cardiac workload. Additionally, fendiline has been shown to lower cellular phosphatidylserine levels, which can disrupt viral assembly processes, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium channel blocker used for similar indications.
Diltiazem: A calcium channel blocker with both vasodilatory and antiarrhythmic properties.
Nifedipine: Primarily used for its vasodilatory effects in treating hypertension and angina.
Uniqueness
Fendiline is unique in its dual role as a vasodilator and potential antiviral agent. Its ability to lower phosphatidylserine levels distinguishes it from other calcium channel blockers, providing a novel mechanism for antiviral activity .
Properties
CAS No. |
108393-62-0 |
|---|---|
Molecular Formula |
C23H25N |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
3,3-diphenyl-N-[(1R)-1-phenylethyl]propan-1-amine |
InChI |
InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m1/s1 |
InChI Key |
NMKSAYKQLCHXDK-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


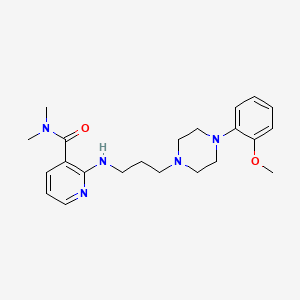
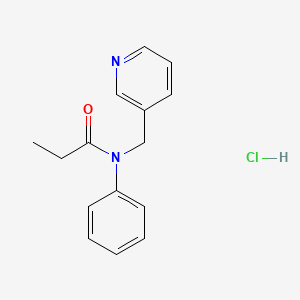
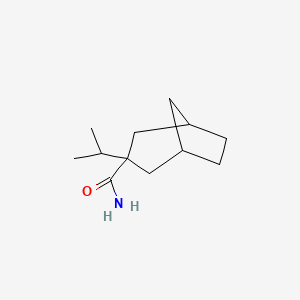
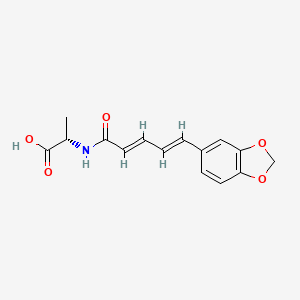

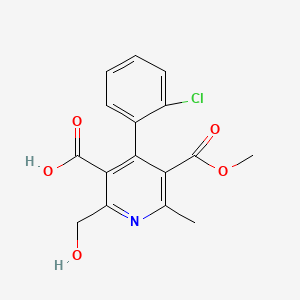
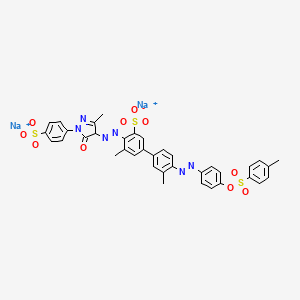


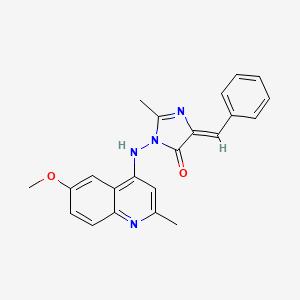
![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
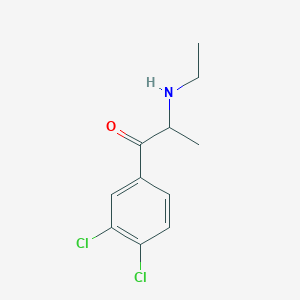
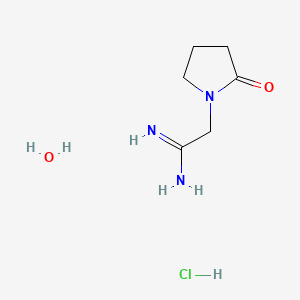
![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
